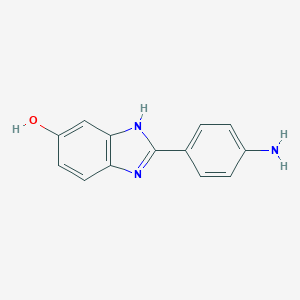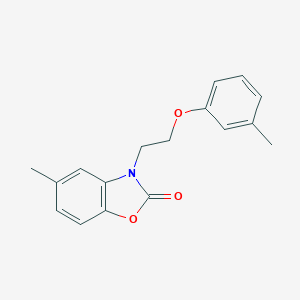
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB is a benzoxazole derivative that has shown promising results in various studies due to its unique structure and mechanism of action.
Mécanisme D'action
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one inhibits the activity of NOX4 by binding to its active site and preventing the transfer of electrons from NADPH to oxygen. This results in a decrease in the production of ROS, which can lead to a reduction in inflammation and oxidative stress. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to induce apoptosis and reduce cell proliferation. In endothelial cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. In macrophages, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high potency, selectivity, and stability. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required for each experiment.
Orientations Futures
There are several future directions for the research and development of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one. One direction is to investigate the potential of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one as a therapeutic agent for various diseases, including cancer and cardiovascular diseases. Another direction is to explore the use of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one in combination with other drugs to enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one and its effects on different cell types and tissues.
Méthodes De Synthèse
The synthesis of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-2-aminobenzoxazole with 2-m-tolylacetic acid in the presence of a coupling agent. The reaction is carried out under specific conditions, and the resulting product is purified using column chromatography. The yield of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is typically around 50%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research due to its ability to inhibit the activity of NADPH oxidase 4 (NOX4). NOX4 is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit the activity of NOX4 and reduce the production of ROS, which makes it a promising candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
SMILES canonique |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Solubilité |
3.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
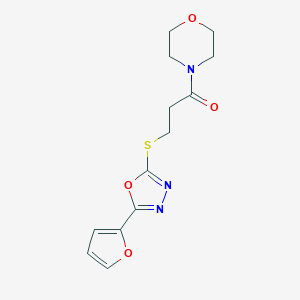
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)
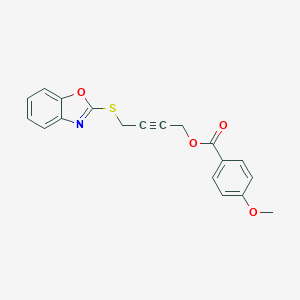
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
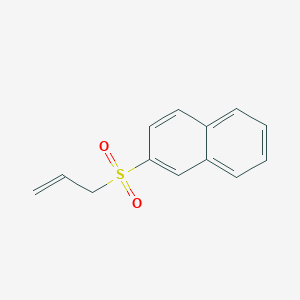
![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
